molecular formula C34H49NO11 B14330645 [(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

Cat. No.: B14330645
M. Wt: 647.8 g/mol
InChI Key: DWVVOMRTTNVOTP-OZUFZMTGSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of steroid saponins .
  • The structure consists of a complex arrangement of rings and functional groups, making it intriguing from a chemical perspective.
  • Its biological activities and potential applications have attracted scientific interest.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, glycosylation, and esterification. Specific synthetic routes may vary, but they typically start from readily available precursors.

      Reaction Conditions: These reactions occur under controlled conditions, often using protecting groups to prevent unwanted side reactions.

      Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic pathways.

      Biology: Investigating its interactions with cell membranes, enzymes, and receptors.

      Industry: Saponins find use in cosmetics, food additives, and pharmaceutical formulations.

  • Mechanism of Action

    • The compound likely interacts with cell membranes due to its amphiphilic nature.
    • It may modulate signaling pathways, affecting cellular processes.
    • Further studies are needed to pinpoint specific molecular targets.
  • Comparison with Similar Compounds

      Uniqueness: Its intricate structure sets it apart, especially the spirocyclic arrangement.

      Similar Compounds:

    Properties

    Molecular Formula

    C34H49NO11

    Molecular Weight

    647.8 g/mol

    IUPAC Name

    [(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

    InChI

    InChI=1S/C34H49NO11/c1-8-35-15-31(16-40-2)20(36)13-21(42-4)33-19-14-32(39)28(46-30(38)17-9-11-18(41-3)12-10-17)22(19)34(45-7,27(37)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h9-12,19-29,36-37,39H,8,13-16H2,1-7H3/t19-,20-,21?,22-,23?,24?,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1

    InChI Key

    DWVVOMRTTNVOTP-OZUFZMTGSA-N

    Isomeric SMILES

    CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC

    Canonical SMILES

    CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC)OC)OC)O)COC

    Origin of Product

    United States

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